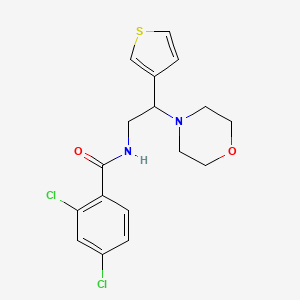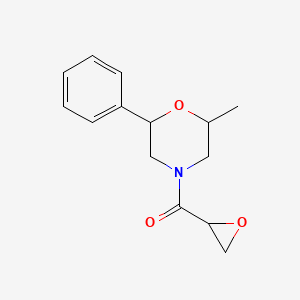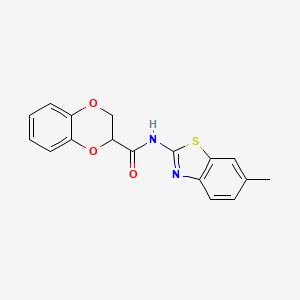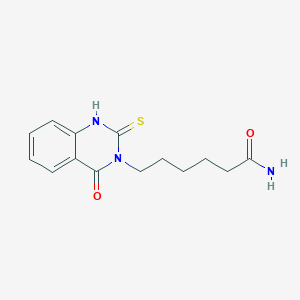
2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a morpholino group, and a thiophene ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of a suitable 2,4-dichlorobenzamide with a 2-morpholino-2-(thiophen-3-yl)ethylamine . The synthesis of similar compounds often involves the use of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a morpholino group, and a thiophene ring . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might undergo hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the amide might make it more soluble in polar solvents .作用機序
Target of Action
Mode of Action
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound, and understanding these influences is crucial for optimizing its use.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is its ability to selectively target hypoxic cancer cells, which are often resistant to traditional cancer treatments. However, one limitation of this compound is its potential toxicity in non-hypoxic tissues. This can make it difficult to determine the optimal dose for treatment.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide. One area of interest is the development of new prodrugs that can be activated in specific tumor microenvironments. Another area of interest is the combination of this compound with other cancer treatments, such as immunotherapy. Finally, there is a need for further clinical trials to determine the optimal dose and treatment schedule for this compound.
合成法
The synthesis of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminoethylmorpholine, followed by the addition of thiophene-3-carboxaldehyde. The resulting product is then treated with NaBH4 to form this compound.
科学的研究の応用
2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. In preclinical studies, this compound has been shown to be effective against a variety of solid tumors, including pancreatic, breast, and lung cancer. Clinical trials have shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-13-1-2-14(15(19)9-13)17(22)20-10-16(12-3-8-24-11-12)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMOXJPQYZKAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)
![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide](/img/structure/B2791559.png)
![Ethyl 4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2791562.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)


![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)